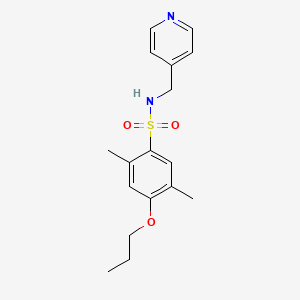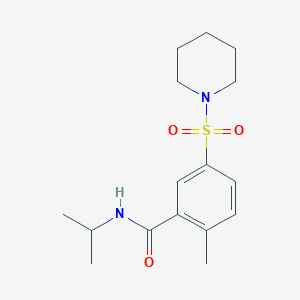
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PPSB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.
作用机制
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, this compound reduces the production of bicarbonate and protons, which in turn reduces intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to reducing intraocular pressure, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer drugs.
实验室实验的优点和局限性
One of the main advantages of 2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide is that it has a relatively low toxicity profile, making it a potentially safe drug for human use. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are a number of potential future directions for the study of 2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of new glaucoma drugs based on this compound. Another potential direction is the development of new cancer drugs based on this compound's ability to inhibit the growth of cancer cells. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in other disease states.
合成方法
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromomethylpyridine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of 2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonyl chloride. The next step involves the reaction of the sulfonyl chloride with ammonia, which results in the formation of this compound.
科学研究应用
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. This compound has been shown to effectively reduce intraocular pressure in animal models, making it a potential candidate for the development of new glaucoma drugs.
属性
IUPAC Name |
2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-9-22-16-10-14(3)17(11-13(16)2)23(20,21)19-12-15-5-7-18-8-6-15/h5-8,10-11,19H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIACOFLSABPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319488.png)